Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate
Description
Systematic IUPAC Name and Structural Descriptors
The systematic IUPAC name for this compound is (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate , reflecting its stereochemistry, substituent positions, and salt-hydrate form. The benzazepine core consists of a seven-membered azepine ring fused to a benzene ring, with a chlorine atom at position 8 and a methyl group at position 1. The hydrochloride salt enhances solubility, while the hemihydrate component stabilizes the crystalline structure.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core structure | Benzazepine (fused benzene and azepine rings) |
| Substituents | Chlorine at position 8, methyl at position 1 |
| Salt form | Hydrochloride |
| Hydration state | Hemihydrate (0.5 water molecules per molecule of active pharmaceutical ingredient) |
X-ray crystallography confirms the bicyclic architecture, with the azepine ring adopting a chair-like conformation stabilized by intramolecular hydrogen bonding. The (1R) stereochemical designation indicates the methyl group’s specific orientation at position 1, critical for receptor binding.
CAS Registry Numbers and Alternative Identifiers
The compound’s primary CAS Registry Number is 856681-05-5 , universally recognized across chemical databases. Additional identifiers include:
Table 2: Regulatory and Database Identifiers
| Identifier Type | Value | Source Database |
|---|---|---|
| PubChem CID | 70678853 | PubChem |
| DrugBank Accession | DB04871 | DrugBank |
| UNII Code | REV26SR2B4 | FDA Substance Registry |
| ChEMBL ID | CHEMBL2103742 | ChEMBL |
These identifiers facilitate cross-referencing in pharmacological research and regulatory documentation. The UNII code, assigned by the FDA, ensures precise tracking in drug safety databases.
Molecular Formula and Weight Calculations
The molecular formula C22H32Cl4N2O corresponds to the dimeric form of the compound, accounting for two lorcaserin hydrochloride molecules and one water molecule. This formulation arises from the hemihydrate’s stoichiometry (0.5 H2O per active molecule).
Table 3: Molecular Composition
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| Carbon (C22) | 22 × 12.01 = 264.22 |
| Hydrogen (H32) | 32 × 1.008 = 32.256 |
| Chlorine (Cl4) | 4 × 35.45 = 141.80 |
| Nitrogen (N2) | 2 × 14.01 = 28.02 |
| Oxygen (O) | 1 × 16.00 = 16.00 |
| Total | 482.30 |
The calculated molecular weight of 482.30 g/mol aligns with experimental data from mass spectrometry.
Synonym Taxonomy Across Regulatory Databases
Synonyms for this compound vary by regulatory jurisdiction and database, reflecting its developmental and commercial history:
Table 4: Synonym Cross-Reference
The term "Belviq" represents its branded formulation, while "APD-356" denotes its investigational designation during clinical trials. Regulatory documents prioritize the hydrochloride hemihydrate designation to distinguish it from anhydrous or alternative salt forms.
Properties
Molecular Formula |
C11H17Cl2NO |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH.H2O/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;/h2-3,6,8,13H,4-5,7H2,1H3;1H;1H2 |
InChI Key |
NBENLXSMFWRJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
Lorcaserin is characterized by the following chemical properties:
- Molecular Formula : CHClN·HCl·0.5HO
- CAS Number : 856681-05-5
- Molecular Weight : 250.16 g/mol
The compound is a selective agonist for the serotonin 5-HT receptor, which plays a crucial role in appetite regulation and energy balance.
Pharmacological Applications
1. Obesity Treatment
Lorcaserin was primarily developed as a medication for weight management. It functions by activating the 5-HT receptors in the hypothalamus, leading to reduced appetite and increased satiety. Clinical trials have demonstrated its efficacy in promoting weight loss among obese individuals:
- Clinical Trials : In a pivotal study published in the New England Journal of Medicine, Lorcaserin showed an average weight loss of 5% to 10% over a year compared to placebo .
2. Opioid Use Disorder
Recent studies have indicated potential applications for Lorcaserin in treating Opioid Use Disorder (OUD). The compound's action on serotonin receptors may help mitigate cravings and withdrawal symptoms associated with opioid addiction. Research is ongoing to evaluate its effectiveness in this context .
Neuropharmacological Insights
Lorcaserin’s role extends beyond obesity treatment into neuropharmacology:
1. Neurotransmission Modulation
Lorcaserin has been shown to influence neurotransmitter systems involved in mood regulation and cognition. Its selective action on 5-HT receptors suggests potential applications in managing conditions like depression and anxiety disorders .
2. Cognitive Enhancement
Research indicates that Lorcaserin may enhance cognitive functions such as memory and learning through its serotonergic activity. Animal studies have highlighted improvements in cognitive performance following administration of the drug .
Case Studies and Research Findings
Several case studies have documented the effects of Lorcaserin on various health conditions:
Mechanism of Action
The mechanism of action of ®-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine Hydrochloride (Anhydrous Form)
CAS No.: 1431697-94-7 Molecular Formula: C₁₁H₁₅Cl₂N Molecular Weight: 232.15 g/mol . Key Differences:
- Lacks the hemihydrate component, reducing molecular weight by ~9 g/mol.
- Pharmacological equivalence is unclear; the hemihydrate is the clinically approved form due to enhanced stability and solubility .
| Property | Hemihydrate Form | Anhydrous Form |
|---|---|---|
| Molecular Weight | 241.16 g/mol | 232.15 g/mol |
| Water Solubility | >400 mg/mL | Not reported |
| Clinical Relevance | Approved (Belviq®) | Research use only |
2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride
CAS No.: 17724-36-6 Molecular Formula: C₁₀H₁₄ClN Molecular Weight: 183.68 g/mol . Key Differences:
- Lacks the 8-chloro and 1-methyl substituents, reducing receptor selectivity.
- No reported 5-HT₂C agonist activity; primarily used as a chemical intermediate.
- Lower molecular weight and simpler structure limit therapeutic applications.
| Property | Chloro-Benzazepine Hemihydrate | Benzo[c]azepine HCl |
|---|---|---|
| Substituents | 8-Cl, 1-CH₃ | None |
| Molecular Weight | 241.16 g/mol | 183.68 g/mol |
| Pharmacological Target | 5-HT₂C receptor | Not established |
Paroxetine Hydrochloride Hemihydrate
CAS No.: 110429-35-1 Molecular Formula: C₁₉H₂₀FNO₃·HCl·0.5H₂O Molecular Weight: 374.83 g/mol . Key Differences:
- Structurally distinct (piperidine backbone vs. benzazepine) but shares hemihydrate formulation for stability.
- Acts as a selective serotonin reuptake inhibitor (SSRI) rather than a 5-HT₂C agonist.
- Highlights the role of hemihydrate forms in enhancing drug stability across diverse chemical classes.
| Property | Chloro-Benzazepine Hemihydrate | Paroxetine Hemihydrate |
|---|---|---|
| Therapeutic Class | Anti-obesity | Antidepressant (SSRI) |
| Molecular Weight | 241.16 g/mol | 374.83 g/mol |
| Hydration State | Hemihydrate | Hemihydrate |
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
CAS No.: 3386-02-9 (base compound) Molecular Formula: C₁₆H₁₂ClN₃O₃ Molecular Weight: 345.75 g/mol . Key Differences:
- Benzodiazepine core vs. benzazepine, targeting GABAₐ receptors instead of serotonin receptors.
- The 2-chlorophenyl group enhances lipid solubility but introduces sedative effects, unlike the anorectic profile of the chloro-benzazepine.
| Property | Chloro-Benzazepine Hemihydrate | Methylclonazepam |
|---|---|---|
| Primary Target | 5-HT₂C receptor | GABAₐ receptor |
| Clinical Use | Weight loss | Sedative/anxiolytic |
| Halogen Position | 8-Cl on benzazepine | 2-Cl on phenyl |
Research Findings and Significance
- The hemihydrate form of chloro-benzazepine demonstrates superior solubility and stability compared to its anhydrous counterpart, critical for oral dosing .
- Structural analogs like paroxetine highlight the importance of hydration states in drug formulation, though their mechanisms differ .
- Chlorine substitution at position 8 in benzazepine is essential for 5-HT₂C selectivity, distinguishing it from non-halogenated analogs like benzo[c]azepine .
Biological Activity
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate, commonly referred to as Lorcaserin , is a compound that has garnered attention for its biological activity, particularly as a selective serotonin 5-HT2C receptor agonist. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound.
- Chemical Formula : C11H14ClN·HCl
- Molecular Weight : 229.7 g/mol
- CAS Number : 1431697-94-7
Lorcaserin acts primarily as an agonist at the 5-HT2C receptor subtype. This receptor is implicated in the regulation of appetite and energy homeostasis. By selectively activating the 5-HT2C receptors in the hypothalamus, Lorcaserin promotes satiety and reduces food intake, making it a candidate for obesity treatment .
Pharmacokinetics
The pharmacokinetic profile of Lorcaserin has been characterized in various studies:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 86% |
| Half-life (t1/2) | 3.7 hours |
| Volume of Distribution (Vd) | 1.65 L/kg |
| Clearance (Cl) | 96.9 mL/min/kg |
These parameters indicate that Lorcaserin is rapidly absorbed with a significant bioavailability, allowing for effective therapeutic dosing in clinical settings .
In Vitro Studies
Lorcaserin has shown potent activity in vitro with selectivity for the 5-HT2C receptor over other serotonin receptors:
- pEC50 Values :
- 5-HT2C : 8.1
- 5-HT2A : 6.8
- 5-HT2B : 6.1
These values suggest that Lorcaserin is significantly more effective at activating the 5-HT2C receptor compared to others, which is crucial for minimizing side effects associated with non-selective serotonin receptor activation .
In Vivo Studies
In animal models, particularly rats, Lorcaserin demonstrated efficacy in reducing food intake:
- Effective Dose (ED50) : 18 mg/kg at 6 hours post-administration.
- In a long-term study over 28 days, an 8.5% decrease in weight gain was observed at a dose of 36 mg/kg b.i.d. .
Clinical Implications
Lorcaserin was approved by the FDA for weight management in adults with obesity or overweight conditions. Its selective action on the 5-HT2C receptor minimizes risks associated with cardiac valvulopathy that can arise from non-selective serotonin agonists .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of Lorcaserin:
-
Clinical Trial on Obesity Management :
- Participants showed significant weight loss compared to placebo over a year.
- Improvements in metabolic parameters such as blood glucose levels were noted.
-
Safety Profile Assessment :
- Long-term use demonstrated a favorable safety profile with minimal adverse effects related to cardiovascular health.
Q & A
Q. How to design multi-trophic ecotoxicological studies for this compound?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Acute toxicity (Daphnia magna LC₅₀, algae growth inhibition).
- Tier 2 : Chronic effects (fish embryo teratogenicity, earthworm reproduction).
- Tier 3 : Mesocosm studies with biomarker analysis (e.g., CYP450 induction).
Include abiotic/biotic transformation products in endpoint assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
